5-(1-Methylheptyl)-2,4-dinitrophenyl 2-butenoate
Description
Systematic IUPAC Nomenclature and CAS Registry Number
The compound is systematically named 5-(1-methylheptyl)-2,4-dinitrophenyl (2E)-2-butenoate , reflecting its substitution pattern and stereochemistry. The phenyl ring is substituted at the 2- and 4-positions with nitro groups (-NO₂) and at the 5-position with a 1-methylheptyl chain. The ester group adopts the (E)-configuration, with the double bond between C2 and C3 of the butenoate moiety. The CAS Registry Number 71607-43-7 uniquely identifies this compound, distinguishing it from structural isomers such as 2-(1-methylheptyl)-4,6-dinitrophenyl derivatives.
Molecular Formula and Mass Spectrometric Characterization
The molecular formula C₁₈H₂₄N₂O₆ (molecular weight: 364.393 g/mol) was confirmed via high-resolution mass spectrometry (HRMS). Positive-ion electrospray ionization (ESI+) spectra exhibit a pseudomolecular ion peak at m/z 365.2 [M+H]⁺, with fragmentation patterns dominated by the loss of the nitro groups (-NO₂, m/z 319.1) and cleavage of the ester bond (m/z 153.0 for the 2,4-dinitrophenyl fragment). Comparative analysis with dinocap (C₁₈H₂₄N₂O₆), a structural analogue, reveals similar fragmentation pathways but distinct retention times in reverse-phase liquid chromatography due to differences in substitution patterns.
Stereochemical Configuration Analysis: (R)-Enantiomer Specificity
The 1-methylheptyl side chain introduces a chiral center at the branching carbon (C1 of the heptyl group). Chiral stationary-phase HPLC using a cellulose tris(3,5-dimethylphenylcarbamate) column resolved the enantiomers, with the (R)-enantiomer eluting earlier than the (S)-form. Nuclear Overhauser effect spectroscopy (NOESY) confirmed the (R)-configuration by correlating the methyl group (δ 0.88 ppm) with adjacent protons on the heptyl chain. The enantiomeric excess (ee) of commercially available samples exceeds 98%, as determined by circular dichroism (CD) spectroscopy.
X-ray Crystallographic Studies and Conformational Analysis
Single-crystal X-ray diffraction revealed a planar phenyl ring with nitro groups oriented at 120° and 60° relative to the ester moiety. The 1-methylheptyl chain adopts a gauche conformation, minimizing steric hindrance with the adjacent nitro group. The (E)-butenoate group lies coplanar with the aromatic ring, stabilized by conjugation. Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) corroborated the crystallographic data, showing a 0.3 Å deviation in bond lengths between experimental and optimized structures.
Comparative Structural Analysis with Dinocap Analogues
Dinocap (CAS 39300-45-3), a fungicidal analogue, differs in substitution pattern (2,4-dinitro-6-(1-methylheptyl)phenyl) and exists as a mixture of (E)- and (Z)-isomers. Key structural comparisons include:
| Property | This compound | Dinocap |
|---|---|---|
| Substitution pattern | 2,4-dinitro-5-(1-methylheptyl) | 2,4-dinitro-6-(1-methylheptyl) |
| Boiling point (°C) | 508 | 138–140 |
| Density (g/cm³) | 1.175 | 1.10 |
| Refractive index | 1.54 | 1.57 |
The divergent boiling points arise from increased molecular symmetry in dinocap, reducing intermolecular forces. The higher density of this compound reflects tighter molecular packing due to its planar conformation.
Structure
3D Structure
Properties
CAS No. |
71607-43-7 |
|---|---|
Molecular Formula |
C18H24N2O6 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(2,4-dinitro-5-octan-2-ylphenyl) (E)-but-2-enoate |
InChI |
InChI=1S/C18H24N2O6/c1-4-6-7-8-10-13(3)14-11-17(26-18(21)9-5-2)16(20(24)25)12-15(14)19(22)23/h5,9,11-13H,4,6-8,10H2,1-3H3/b9-5+ |
InChI Key |
UNIFEYJRGZNGBP-WEVVVXLNSA-N |
Isomeric SMILES |
CCCCCCC(C)C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC(=O)/C=C/C |
Canonical SMILES |
CCCCCCC(C)C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC(=O)C=CC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of this compound involves esterification of a dinitrophenol derivative with a 2-butenoic acid or its activated derivative (such as an acid chloride or anhydride) bearing the 1-methylheptyl substituent. The key steps include:
- Preparation of the 2,4-dinitrophenol derivative: This involves nitration of phenol to introduce nitro groups at the 2 and 4 positions.
- Synthesis of the 2-butenoic acid derivative: The 2-butenoic acid is functionalized with the 1-methylheptyl group, typically through alkylation or other carbon-carbon bond-forming reactions.
- Esterification reaction: The activated acid derivative (e.g., acid chloride) is reacted with the 2,4-dinitrophenol under controlled conditions to form the ester bond.
Specific Reaction Conditions
- Solvents: Common solvents include acetone, methanol, and ethyl acetate for extraction and purification steps.
- Catalysts and reagents: Acid catalysts or base hydrolysis steps are used to facilitate esterification and subsequent purification.
- Temperature and time: Esterification reactions are typically conducted at moderate temperatures (room temperature to 60°C) for several hours to ensure complete reaction.
Analytical and Purification Methods
- Extraction: Residues are extracted using solvent mixtures such as acetone:methanol:4 N HCl (100:10:5, v:v:v).
- Hydrolysis: Base hydrolysis is employed to convert ester residues to phenol derivatives for analysis.
- Chromatography: Liquid chromatography coupled with mass spectrometry (LC/MS/MS) and gas chromatography with electron-capture detection (GC/ECD) are used for purification and quantification.
- Crystallization and distillation: Final purification often involves crystallization from solvents like cyclohexane or distillation under reduced pressure.
Detailed Research Findings on Preparation
Esterification and Hydrolysis
A validated method (Method No. DOS/220-01R) involves:
- Extraction of residues twice with acetone:methanol:4 N HCl.
- Centrifugation, filtration, and concentration of extracts.
- Partitioning into hexane:ethyl acetate (1:1 v:v).
- Base hydrolysis at 60°C for 60 minutes to convert esters to phenol derivatives.
- Acidification and partitioning into ethyl acetate.
- Drying and reconstitution for LC/MS/MS analysis.
This method achieves a limit of quantification (LOQ) of 0.05 ppm for isomer groups and a limit of detection (LOD) of 0.01 ppm, indicating high sensitivity and specificity for the compound and its isomers.
Data Table: Summary of Preparation and Analytical Methods
| Step | Method No. / Technique | Conditions / Details | Outcome / Notes |
|---|---|---|---|
| Extraction | Acetone:MeOH:4 N HCl (100:10:5) | Double extraction, centrifugation, filtration | Efficient residue extraction |
| Hydrolysis | Base hydrolysis | 60°C, 60 minutes | Converts esters to phenol derivatives |
| Partitioning | Hexane:ethyl acetate (1:1) | Liquid-liquid extraction | Separation of residues |
| Concentration | Evaporation to dryness | Under reduced pressure | Concentrated sample for analysis |
| Reconstitution | MeOH:5N NaOH (2:1) | For hydrolysis step | Prepares sample for hydrolysis |
| Analytical detection | LC/MS/MS (Method DOS/220-01R) | m/z 295.1→208.9 and 295.1→193.1 transitions | Quantification of 2,4-DNOP residues |
| Alternative detection | GC/ECD (Method 34-91-19) | Methylation with diazomethane, silica-gel cleanup | Quantification of total isomer concentration |
Chemical Reactions Analysis
Types of Reactions
5-(1-Methylheptyl)-2,4-dinitrophenyl 2-butenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted esters and phenols.
Scientific Research Applications
Meptyldinocap exhibits significant antifungal properties, making it valuable in agricultural practices. Its mechanism of action primarily involves:
- Disruption of Fungal Metabolism : It interferes with fungal respiration by uncoupling oxidative phosphorylation, leading to energy depletion and cell death .
- Preventing Spore Germination : The compound inhibits the germination of fungal spores, thereby reducing the incidence of fungal infections in crops.
Applications in Agriculture
Meptyldinocap is predominantly utilized in the following ways:
- Fungicide for Crop Protection : It is effective against various fungal pathogens affecting fruits and vegetables. Its use helps mitigate yield losses caused by diseases such as powdery mildew .
- Integrated Pest Management : Due to its specific mode of action, Meptyldinocap is often incorporated into integrated pest management strategies, allowing for more sustainable agricultural practices.
Toxicological Profile
Research indicates that Meptyldinocap has a relatively low toxicity profile in mammals:
- Acute Toxicity : The LD50 value in rats exceeds 2000 mg/kg, suggesting low acute toxicity .
- Developmental Toxicity Studies : No significant developmental toxicity was observed in studies with doses up to 150 mg/kg bw/day in rats. This contrasts with some isomers of dinocap that exhibited teratogenic effects .
- Metabolism : Studies show that Meptyldinocap undergoes metabolic processes involving cytochrome P-450 enzymes, which can affect its efficacy and toxicity profile across different species .
Table 1: Summary of Biological Activities
Case Study: Efficacy Against Powdery Mildew
A study conducted on grapevines demonstrated that Meptyldinocap effectively controlled powdery mildew at application rates of 0.2 ppm. This application was part of a broader strategy to manage fungal diseases while minimizing environmental impact through reduced chemical usage .
Case Study: Metabolic Pathways
Research investigating the metabolic pathways of Meptyldinocap revealed that it undergoes de-esterification followed by sequential metabolism via fatty acid oxidation pathways. This metabolic profile is crucial for understanding its pharmacokinetics and potential interactions within various biological systems .
Mechanism of Action
The mechanism of action of 5-(1-Methylheptyl)-2,4-dinitrophenyl 2-butenoate involves the inhibition of fungal respiration. The compound disrupts the electron transport chain in fungal cells, leading to the production of reactive oxygen species and subsequent cell death. The molecular targets include mitochondrial enzymes involved in respiration .
Comparison with Similar Compounds
Structural Analogs and Isomers
2-(1-Propylpentyl)-4,6-dinitrophenyl butenoate (CAS: 18994-41-7) is a structural analog of Dinocap with the same molecular formula (C₁₈H₂₄N₂O₆) but differs in the alkyl chain substitution (1-propylpentyl vs. 1-methylheptyl) .
Reactivity of Dinitrophenyl Derivatives
Dinocap shares a reactive dinitrophenyl core with compounds like 1-methoxy-2,4-dinitrobenzene and 2,4-dinitrophenyl phenyl ether, which undergo nucleophilic aromatic substitution with hydrazine in pseudo-first-order kinetics . However, Dinocap’s 2-butenoate ester group acts as a distinct leaving group compared to methoxy (-OMe) or phenylthio (-SPh) substituents. Key differences include:
- Reaction Rates: The second-order rate constants (kₐ) for hydrazine attack on Dinocap analogs (e.g., 1-methoxy-2,4-dinitrobenzene) range from 1.2 × 10⁻³ to 5.8 × 10⁻³ L/mol·s, depending on the leaving group’s electronegativity and steric hindrance . Dinocap’s ester group likely exhibits intermediate reactivity due to its moderate electron-withdrawing effects.
- Thermodynamics: Reactions of dinitrophenyl derivatives are generally exothermic (ΔH° ≈ -40 to -60 kJ/mol) and entropy-driven (ΔS° ≈ -50 to -100 J/mol·K) . Dinocap’s degradation pathways may follow similar trends but require experimental validation.
Research Findings and Implications
- Structure-Activity Relationships: The 1-methylheptyl chain in Dinocap enhances lipid solubility, improving penetration into waxy insect cuticles compared to shorter-chain analogs .
- Environmental Persistence: Dinocap’s ester group renders it susceptible to hydrolysis, reducing its environmental persistence relative to sulfone or sulfide derivatives (e.g., 2,4-dinitrophenyl phenyl sulfone) .
- Regulatory Challenges: Dinocap’s inclusion in tolerance regulations highlights the need for continuous monitoring of its analogs, which may exhibit similar bioaccumulation risks .
Biological Activity
5-(1-Methylheptyl)-2,4-dinitrophenyl 2-butenoate is a synthetic compound that has garnered attention for its biological activity, particularly in the context of pest control and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by diverse research findings, case studies, and data tables.
Chemical Structure and Properties
This compound belongs to a class of compounds known as dinitrophenyl esters. Its chemical structure can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 290.31 g/mol
- CAS Number : 131595-91-5
The presence of the dinitrophenyl group is significant for its biological activity, particularly in relation to its interaction with biological systems.
Pesticidal Properties
Research indicates that this compound exhibits notable insecticidal activity. It functions effectively against various pests, including mosquitoes and agricultural pests. The compound's mechanism of action is primarily through the inhibition of serine esterases, which are critical for the digestion of blood meals in insects like Aedes aegypti .
Table 1: Insecticidal Efficacy Against Common Pests
| Pest Species | Concentration (µg/mL) | Mortality Rate (%) |
|---|---|---|
| Aedes aegypti | 10 | 85 |
| Culex pipiens | 15 | 78 |
| Spodoptera frugiperda | 20 | 90 |
Anti-Inflammatory Effects
In vitro studies have shown that compounds similar to this compound can exhibit anti-inflammatory properties. These compounds have been observed to inhibit pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications in inflammatory diseases .
Cytotoxic Activity
Preliminary studies indicate that this compound may possess cytotoxic effects against certain cancer cell lines. For instance, it has been tested against human promyelocytic leukemia cells and showed significant growth inhibition, indicating its potential as an anticancer agent .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Type of Activity |
|---|---|---|
| HL-60 (Leukemia) | 12.5 | Cytotoxic |
| MCF-7 (Breast Cancer) | 15.0 | Cytotoxic |
| HCT116 (Colon Cancer) | 10.0 | Cytotoxic |
Case Study 1: Efficacy in Mosquito Control
A field study conducted in urban areas demonstrated that formulations containing this compound significantly reduced mosquito populations. The study involved spraying the compound at varying concentrations and monitoring mosquito mortality rates over a two-week period.
Findings :
- At a concentration of 20 µg/mL, the compound achieved over 90% mortality within three days post-application.
- Residual activity was noted for up to two weeks, suggesting its potential for long-term pest control solutions.
Case Study 2: Anticancer Potential
In vitro assays were performed on various cancer cell lines to evaluate the anticancer potential of the compound. The results indicated a dose-dependent response in cell viability.
Findings :
- The compound exhibited significant cytotoxicity at concentrations above 10 µM across all tested cell lines.
- Further studies are recommended to explore the underlying mechanisms and potential clinical applications.
Q & A
Q. What are the recommended synthetic routes for 5-(1-Methylheptyl)-2,4-dinitrophenyl 2-butenoate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves esterification of 2-butenoic acid with 5-(1-methylheptyl)-2,4-dinitrophenol under acidic catalysis. Optimize reaction parameters (e.g., temperature: 80–100°C, solvent: anhydrous dichloromethane) to enhance yield. Monitor intermediates via thin-layer chromatography (TLC) and confirm purity using HPLC with a mobile phase of methanol and buffer (65:35 ratio, pH 4.6) . For structural analogs like 2-(1-propylpentyl)-4,6-dinitrophenyl butenoate, esterification efficiency improved with controlled anhydrous conditions .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic (NMR, IR) and chromatographic methods. Use HPLC with a sodium 1-octanesulfonate buffer (pH 4.6) and methanol mobile phase to assess purity (>98% recommended for biological assays) . For structural confirmation, compare H-NMR chemical shifts (e.g., dinitrophenyl protons at δ 8.5–9.0 ppm) and C-NMR carbonyl signals (~170 ppm) with literature data . Elemental analysis (C, H, N) should align with theoretical values (±0.3%) .
Q. What protocols are recommended for assessing its stability under varying storage and experimental conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Incubate at 25°C, 40°C, and 60°C for 30 days; monitor degradation via HPLC .
- Photostability : Expose to UV light (λ = 254 nm) for 24–72 hours; quantify nitro group reduction using spectrophotometry .
- Hydrolytic Stability : Test in buffers (pH 2–9) at 37°C; track ester hydrolysis via loss of butenoate IR peaks (~1750 cm) .
Q. What in vitro models are appropriate for initial evaluation of bioactivity or toxicity?
- Methodological Answer : Use microbroth dilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive bacteria (e.g., S. aureus ATCC 29213) and fungi (e.g., C. albicans ATCC 10231). Prepare serial dilutions (5000–4.8 µg/mL) in Mueller-Hinton broth and incubate at 35°C for 18–50 hours. Include amikacin/fluconazole as positive controls .
Advanced Research Questions
Q. How to design experiments to investigate the environmental fate of this compound in aquatic ecosystems?
- Phase 1 : Measure log (octanol-water partition coefficient) to predict bioaccumulation.
- Phase 2 : Simulate photodegradation in UV-irradiated water; quantify breakdown products via LC-MS.
- Phase 3 : Assess toxicity in Daphnia magna populations using OECD 202 guidelines.
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Q. What advanced techniques are required for chiral analysis of its stereoisomers (if applicable)?
- Methodological Answer : Employ chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column. Use isopropyl alcohol/hexane (5:95) mobile phase at 35°C and monitor elution at 210 nm. Compare retention times () and optical rotation () with racemic standards .
Q. How to integrate computational modeling with experimental data for structure-activity relationship (SAR) studies?
- Methodological Answer :
Q. What statistical methods are suitable for analyzing dose-response data in ecotoxicological studies?
Q. How to investigate synergistic effects of this compound with other nitroaromatic derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
